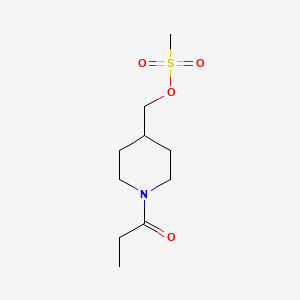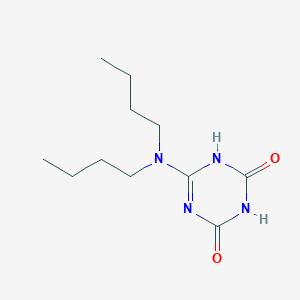
6-(Dibutylamino)-1,3,5-triazina-2,4(1H,3H)-diona
Descripción general
Descripción
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a dibutylamino group at the 6th position and two keto groups at the 2nd and 4th positions.
Aplicaciones Científicas De Investigación
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of herbicides, dyes, and polymer stabilizers.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as pyrimidines, have been found to exhibit anti-inflammatory effects . They do this by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their activity, leading to a reduction in inflammation .
Biochemical Pathways
Related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione may affect similar pathways.
Result of Action
It can be inferred from related compounds that it may lead to a reduction in inflammation .
Análisis Bioquímico
Biochemical Properties
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and cellular signaling. The compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in nucleotide synthesis, thereby influencing DNA and RNA synthesis . Additionally, 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione can form complexes with proteins, altering their conformation and activity .
Cellular Effects
The effects of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . Its impact on cellular metabolism includes alterations in the flux of metabolic intermediates and changes in the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione may inhibit the activity of kinases involved in cell signaling, thereby modulating downstream effects on gene expression and cellular functions . Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to altered transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These effects are often dose-dependent and can vary based on the specific cellular context .
Dosage Effects in Animal Models
The effects of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione in animal models have been investigated to understand its pharmacological potential and toxicity. Different dosages of the compound have been administered to assess its therapeutic and adverse effects. At lower doses, 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione has shown beneficial effects, such as modulation of metabolic pathways and improvement in disease symptoms . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for potential therapeutic applications.
Metabolic Pathways
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives . Additionally, 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione can affect the flux of metabolic intermediates in pathways such as glycolysis and the citric acid cycle . These interactions can result in altered metabolic states and have implications for cellular energy balance and biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the nucleophilic substitution of cyanuric chloride with dibutylamine. The reaction is carried out in an organic solvent such as 1,4-dioxane or 1,2-dichloroethane, under reflux conditions. The reaction proceeds as follows:
- Cyanuric chloride is dissolved in the chosen solvent.
- Dibutylamine is added dropwise to the solution.
- The mixture is heated under reflux for several hours to ensure complete substitution.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo further substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The keto groups at the 2nd and 4th positions can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with different oxidation states.
Condensation Products: Schiff bases and other condensation products.
Comparación Con Compuestos Similares
2,4,6-Triaminotriazine:
2,4,6-Trichloro-1,3,5-triazine:
2,4,6-Trisubstituted-1,3,5-triazines: These compounds have different substituents at the 2nd, 4th, and 6th positions, leading to varied chemical and biological properties.
Uniqueness: 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of the dibutylamino group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
Propiedades
IUPAC Name |
6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUVFYDTIBKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20757963 | |
| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92521-64-7 | |
| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


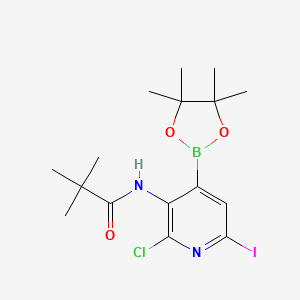
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)
![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)
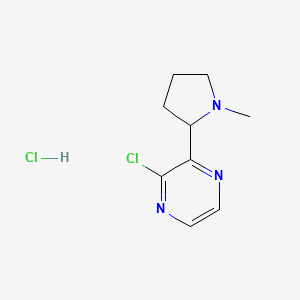
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)


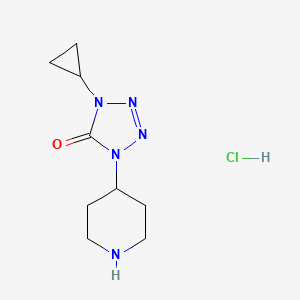
![Di-tert-butyl 4-methyl-3-oxo-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1469563.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1469566.png)
